molecular formula C7H7BrO2 B12862466 1-(5-Bromofuran-2-yl)propan-1-one

1-(5-Bromofuran-2-yl)propan-1-one

Cat. No.: B12862466
M. Wt: 203.03 g/mol
InChI Key: AWQUSPJKVGZXJL-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-yl)propan-1-one is an organic compound characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of furan followed by a Friedel-Crafts acylation reaction. The general steps are as follows:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

    Friedel-Crafts Acylation: The 5-bromofuran is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and acylation processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromofuran-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(5-Bromofuran-2-yl)propan-1-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products:

    Oxidation: 5-Bromofuran-2-carboxylic acid.

    Reduction: 1-(5-Bromofuran-2-yl)propan-1-ol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromofuran-2-yl)propan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 1-(5-Bromofuran-2-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The bromine atom and the furan ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    1-(5-Chlorofuran-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Iodofuran-2-yl)propan-1-one: Contains an iodine atom, offering different reactivity.

    1-(5-Methylfuran-2-yl)propan-1-one: Features a methyl group, altering its chemical properties.

Uniqueness: 1-(5-Bromofuran-2-yl)propan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. Its specific electronic and steric properties make it valuable for targeted chemical synthesis and research applications.

Properties

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

1-(5-bromofuran-2-yl)propan-1-one

InChI

InChI=1S/C7H7BrO2/c1-2-5(9)6-3-4-7(8)10-6/h3-4H,2H2,1H3

InChI Key

AWQUSPJKVGZXJL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(O1)Br

Origin of Product

United States

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